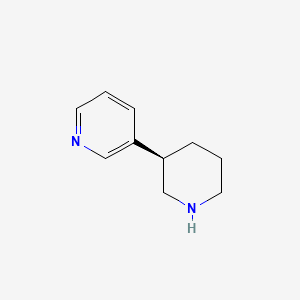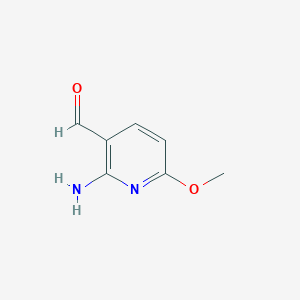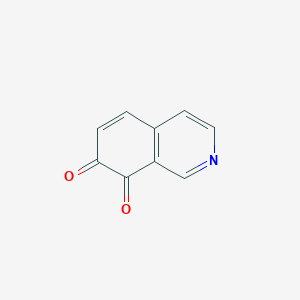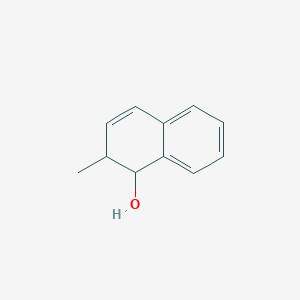![molecular formula C6H6BN3O2 B11919851 (1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-ピラゾロ[4,3-c]ピリジン-6-イル)ボロン酸は、ピラゾロピリジンファミリーに属する複素環式化合物です。この化合物は、ピラゾール環とピリジン環の融合を特徴とし、ピラゾール環の6位にボロン酸基が存在します。さまざまな分野における潜在的な生物活性と応用から、医薬品化学において重要な関心を集めています。
準備方法
合成ルートと反応条件
(1H-ピラゾロ[4,3-c]ピリジン-6-イル)ボロン酸の合成は、通常、ピラゾロピリジンコアの形成に続き、ボロン酸基を導入する工程が含まれます。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化させて、ピラゾロピリジンコアを形成する反応です。 次に、パラジウム触媒の存在下で、ビス(ピナコラート)ジボロンなどの試薬を用いてボリル化反応を行うことで、ボロン酸基を導入することができます .
工業的製造方法
(1H-ピラゾロ[4,3-c]ピリジン-6-イル)ボロン酸の工業的製造には、同様の合成ルートを用いた大規模合成が行われ、収率と純度が最適化されています。これには、連続フローリアクターと自動システムの使用が含まれ、製造品質の一貫性が確保されます。
化学反応の分析
反応の種類
(1H-ピラゾロ[4,3-c]ピリジン-6-イル)ボロン酸は、次のようなさまざまな化学反応を起こします。
酸化: ボロン酸基は酸化されて、ボロン酸エステルまたはボレートを形成することができます。
還元: 還元反応により、ボロン酸基をボランに変換することができます。
置換: この化合物は、鈴木-宮浦クロスカップリング反応に参加することができます。この反応では、ボロン酸基がハロゲン化物と反応して、新しい炭素-炭素結合を形成します.
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: Pd(PPh3)4などのパラジウム触媒を、炭酸カリウムなどの塩基の存在下で使用する。
主な生成物
酸化: ボロン酸エステルまたはボレート。
還元: ボラン。
置換: 反応で使用されるハロゲン化物に応じて、さまざまな置換ピラゾロピリジン。
科学研究への応用
(1H-ピラゾロ[4,3-c]ピリジン-6-イル)ボロン酸は、科学研究において幅広い用途を持っています。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されています。
生物学: 抗菌性と抗がん特性を有する生物活性化合物としての可能性が調査されています。
医学: 特にキナーゼ阻害剤として、創薬における潜在的な用途が探求されています。
科学的研究の応用
(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and catalysts
作用機序
(1H-ピラゾロ[4,3-c]ピリジン-6-イル)ボロン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。例えば、ATP結合部位に結合することでキナーゼ活性を阻害し、標的タンパク質のリン酸化を阻害する可能性があります。 この阻害は、細胞増殖と生存に関与するシグナル伝達経路の破壊につながる可能性があります .
類似化合物との比較
類似化合物
1H-ピラゾロ[3,4-b]ピリジン: ピラゾロピリジンファミリーの別のメンバーで、同様の生物活性を持っています。
3-ピリジニルボロン酸: ピリジン環を持つボロン酸誘導体で、同様のクロスカップリング反応に使用されます.
独自性
(1H-ピラゾロ[4,3-c]ピリジン-6-イル)ボロン酸は、ピラゾール環とピリジン環の両方の特性を、ボロン酸基の反応性と組み合わせた独自の構造を持つため、ユニークです。 この組み合わせにより、さまざまな分野で多様な応用が可能になり、研究開発に役立つ貴重な化合物となっています .
特性
分子式 |
C6H6BN3O2 |
|---|---|
分子量 |
162.94 g/mol |
IUPAC名 |
1H-pyrazolo[4,3-c]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3,11-12H,(H,9,10) |
InChIキー |
KGAQDFKQVXRLOA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=N1)C=NN2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)

![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)


![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)

![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)

![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)


